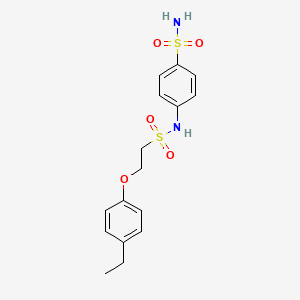
4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide” is a chemical compound with the molecular formula C16H20N2O5S2 and a molecular weight of 384.47. It is a derivative of benzenesulfonamide .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “this compound”, involves the reaction of 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide with other compounds . The exact synthesis process for this specific compound is not detailed in the available resources.Scientific Research Applications
1. Cytotoxic and Tumor-specific Activity
4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide derivatives have shown potential in cytotoxicity and tumor specificity studies. Such compounds are observed to exhibit inhibitory effects on human carbonic anhydrase isoforms, which are crucial in the development of anticancer agents (Gul et al., 2016).
2. Endothelin Antagonist Properties
Research into biphenylsulfonamides, a related class, has identified compounds with selective antagonistic properties against endothelin-A (ETA) receptors. These compounds, including variants of this compound, are significant in managing cardiovascular conditions and hypertension (Murugesan et al., 1998).
3. Synthetic Applications in Metalation
Benzenesulfonamides, such as this compound, have been explored for their synthetic applications in metalation. This property is pivotal in heterocyclic synthesis and the development of new chemical entities for various applications (Familoni, 2002).
4. Medicinal Applications
Derivatives of this compound, such as carbamoylsulfonamide derivatives, have shown potential for medicinal applications. These compounds form extensive hydrogen bonds, which can be crucial for pharmacological activities (Siddiqui et al., 2008).
5. Photodynamic Therapy for Cancer Treatment
Compounds containing benzenesulfonamide moieties, similar to this compound, have been researched for their potential in photodynamic therapy for cancer treatment. Their photophysical properties and high singlet oxygen quantum yields make them suitable as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
6. Inhibition of Human Paraoxonase
Benzenesulfonamide derivatives have been studied for their inhibitory activities on human paraoxonase-I, an enzyme related to lipid metabolism and cardiovascular diseases. These derivatives demonstrate potential as metabolic enzyme inhibitors (Işık et al., 2019).
7. Structural and Spectroscopic Investigations
The structural and spectroscopic properties of this compound derivatives have been a subject of investigation. These studies contribute to understanding their chemical characteristics and potential applications in various fields (Ceylan et al., 2015).
Properties
IUPAC Name |
4-[2-(4-ethylphenoxy)ethylsulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-2-13-3-7-15(8-4-13)23-11-12-24(19,20)18-14-5-9-16(10-6-14)25(17,21)22/h3-10,18H,2,11-12H2,1H3,(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKHUPYWLNHYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2427654.png)

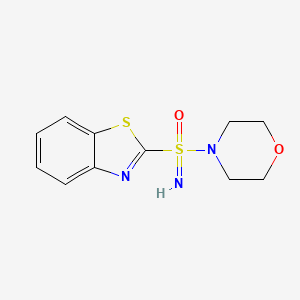
![2-[1-(Indolizine-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2427658.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2427659.png)
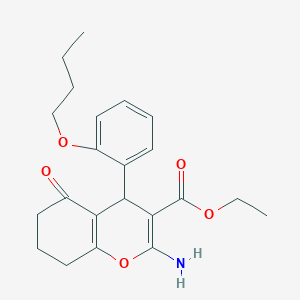

![N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2427665.png)
![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2427667.png)
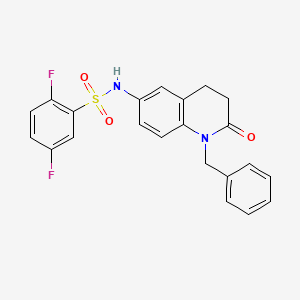
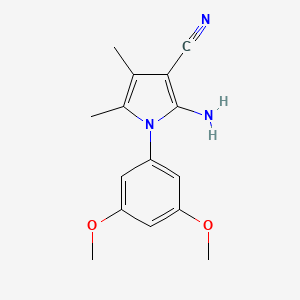
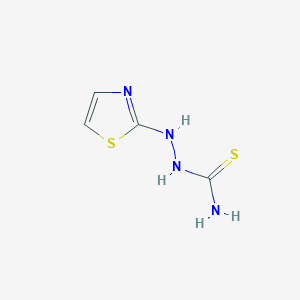

![3-(2-aminoethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2427674.png)
